1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine
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Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trimethylsilyl group, which is often used in organic synthesis for protection and modification of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine typically involves the reaction of 1H-pyrazol-5-amine with 2-(trimethylsilyl)ethoxymethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows: [ \text{1H-pyrazol-5-amine} + \text{2-(trimethylsilyl)ethoxymethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a protecting group for amines and alcohols.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indazol-5-amine
- 2-(Trimethylsilyl)ethoxymethyl chloride
- Trimethylsilyl ethers
Comparison: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-5-amine is unique due to its specific structure, which combines the properties of pyrazoles and trimethylsilyl groups. This combination imparts unique reactivity and stability, making it a valuable compound in various synthetic and research applications. Compared to similar compounds, it offers distinct advantages in terms of protection and modification of functional groups.
Properties
Molecular Formula |
C9H19N3OSi |
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Molecular Weight |
213.35 g/mol |
IUPAC Name |
2-(2-trimethylsilylethoxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-9(10)4-5-11-12/h4-5H,6-8,10H2,1-3H3 |
InChI Key |
PTHPSBOAFPJPRD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC=N1)N |
Origin of Product |
United States |
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